
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-pyridinyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-pyridinyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-methylphenyl)-1-(4-pyridinyl)-
Uniqueness
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C15H10FN3O |
|---|---|
分子量 |
267.26 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10FN3O/c16-13-3-1-11(2-4-13)15-12(10-20)9-19(18-15)14-5-7-17-8-6-14/h1-10H |
InChI 键 |
ORPYCOOOBQZSPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=NC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


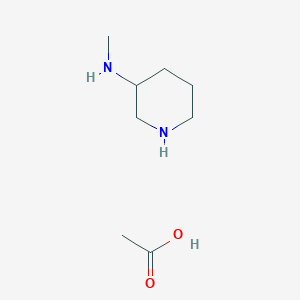
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
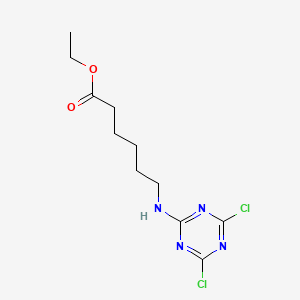
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
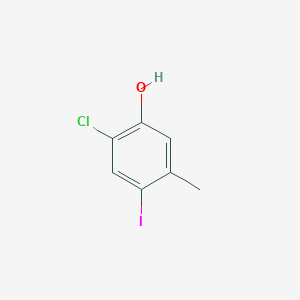
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


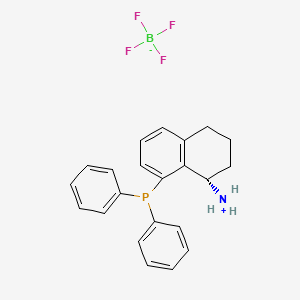
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
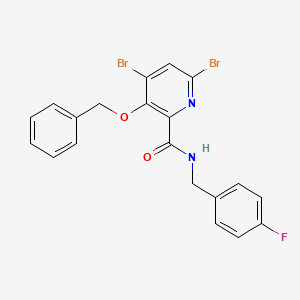
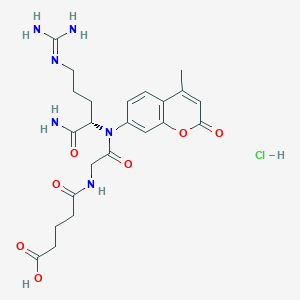
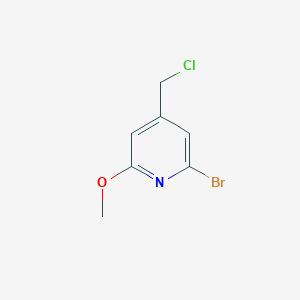
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)
